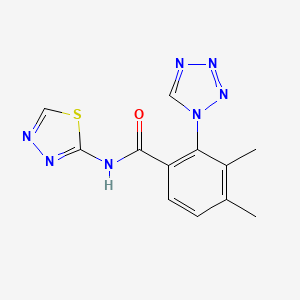
3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジメチル-2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミドは、ベンズアミド類に属する合成有機化合物です。この化合物は、テトラゾール環とチアゾール環の存在が特徴であり、これらは多様な生物活性で知られています。この化合物のユニークな構造は、医薬品化学や材料科学など、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
3,4-ジメチル-2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミドの合成は、通常、以下の手順を伴います。
テトラゾール環の形成: テトラゾール環は、適切なニトリルをアジ化ナトリウムと酸性条件下で環化させることで合成できます。
チアゾール環の形成: チアゾール環は、チオセミカルバジドとカルボン酸またはその誘導体を反応させることで合成できます。
カップリング反応: 最終段階では、テトラゾールとチアゾールの中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下など、適切な条件下でベンズアミド誘導体とカップリングします。
工業的生産方法
この化合物の工業的生産には、より高い収率と純度を得るために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こす可能性があり、対応するアルコールまたはケトンを生成します。
還元: 還元反応はニトロ基で起こり、それらをアミンに変換することができます。
置換: この化合物は、特にベンズアミド部分で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究における用途
化学
化学では、3,4-ジメチル-2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路の探索が可能になります。
生物学
生物学的研究では、この化合物は、生体活性分子の可能性について研究されています。テトラゾール環とチアゾール環の存在は、抗菌性、抗真菌性、または抗癌性を示す可能性があることを示唆しています。
医学
医薬品化学では、この化合物は、潜在的な治療用途について調査されています。それは、特定の生物学的経路を標的にする新薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the tetrazole and thiadiazole rings suggests that it may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
3,4-ジメチル-2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または生物学的経路に関与するその他のタンパク質を含み得ます。この化合物の構造により、これらの標的に結合し、その活性を調節し、所望の生物学的効果をもたらすことができます。
6. 類似の化合物との比較
類似の化合物
- 3,4-ジメチル-2-(1H-テトラゾール-1-イル)ベンズアミド
- N-(1,3,4-チアゾール-2-イル)ベンズアミド
- 2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミド
独自性
3,4-ジメチル-2-(1H-テトラゾール-1-イル)-N-(1,3,4-チアゾール-2-イル)ベンズアミドの独自性は、テトラゾール環とチアゾール環をベンズアミド部分と組み合わせたことにあります。この組み合わせは、独特の化学的および生物学的特性を与え、研究開発に価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- N-(1,3,4-thiadiazol-2-yl)benzamide
- 2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
The uniqueness of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide lies in the combination of the tetrazole and thiadiazole rings with the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H11N7OS |
|---|---|
分子量 |
301.33 g/mol |
IUPAC名 |
3,4-dimethyl-2-(tetrazol-1-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H11N7OS/c1-7-3-4-9(11(20)15-12-16-14-6-21-12)10(8(7)2)19-5-13-17-18-19/h3-6H,1-2H3,(H,15,16,20) |
InChIキー |
KECZYPXBBGYMOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=NN=CS2)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12163247.png)
![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)

![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12163330.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12163336.png)
